1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a brominated thiophene ring attached to a triazole moiety
Properties
Molecular Formula |
C7H7BrN4S |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
WILPKTWYSCQTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Triazole Ring: The brominated thiophene is then reacted with sodium azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Amine Introduction: The resulting compound is then treated with an amine source to introduce the amine group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the triazole ring can undergo reduction to form dihydrotriazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and triazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a brominated thiophene ring and a triazole moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields. The triazole ring provides stability and the potential for hydrogen bonding, while the brominated thiophene ring offers opportunities for further functionalization through substitution or coupling reactions.
Biological Activity
The compound 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a triazole ring fused with a bromothiophenyl group, which is crucial for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. The following table summarizes key findings regarding the antibacterial activity of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine compared to other triazole derivatives.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine | E. coli | 5 µg/mL | DNA-gyrase inhibition |
| Triazole A | S. aureus | 10 µg/mL | Cell wall synthesis inhibition |
| Triazole B | P. aeruginosa | 8 µg/mL | Protein synthesis inhibition |
Table 1: Antibacterial activity of selected triazole compounds.
The antibacterial mechanism primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies indicate that 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine binds effectively to the active site of DNA gyrase, leading to reduced bacterial proliferation . The compound's structural properties facilitate strong interactions with amino acid residues critical for enzyme function.
Case Studies
Case Study 1: Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine against multi-drug resistant strains of E. coli and S. aureus. The compound displayed MIC values significantly lower than those of standard antibiotics such as ciprofloxacin and penicillin, suggesting potential as a treatment option for resistant infections .
Case Study 2: Synergistic Effects
In combination therapy studies with other antibiotics, this triazole derivative showed synergistic effects, enhancing the overall antibacterial efficacy. For instance, when combined with amoxicillin, the MIC against E. coli was reduced by approximately 50%, indicating a promising avenue for developing combination therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine, and how can reaction yields be improved?
- Methodology :
- Microwave-assisted synthesis is recommended for efficiency, as demonstrated in analogous triazole derivatives (e.g., microwave-mediated nucleophilic substitution reduces reaction time and improves yield) .
- Use KOH or NaOH as a base to facilitate nucleophilic substitution between 5-bromo-2-thiophenemethanol and 1H-1,2,3-triazol-4-amine precursors under reflux conditions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high-purity product. Monitor reaction progress using TLC .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry and confirms substituent positions.
- NMR spectroscopy : H and C NMR identify proton environments (e.g., triazole NH at δ 5.2–5.5 ppm, bromothiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS-ESI) validates molecular weight (expected m/z ~283.0 for CHBrNS) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assay Design :
- Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Evaluate GPCR modulation (e.g., cannabinoid or serotonin receptors) using radioligand binding assays, given structural similarities to bioactive triazoles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Perform molecular docking (AutoDock Vina) to assess binding affinity to receptors (e.g., 5-HTA or CB receptors). Use PDB structures (e.g., 6WGT for CB) and optimize ligand conformers with DFT calculations .
- Validate predictions with SAR studies : Modify bromothiophene or triazole substituents and compare activity .
Q. How do conflicting solubility/stability data in different solvents impact experimental design?
- Resolution Strategies :
- Use HPLC-UV to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 7.4). For unstable batches, analyze degradation products via LC-MS .
- Optimize storage conditions: Lyophilize the compound and store at -20°C under argon to prevent oxidation of the thiophene ring .
Q. What strategies address low reproducibility in biological assays?
- Troubleshooting :
- Ensure >95% purity (HPLC) to exclude impurities affecting bioactivity .
- Standardize assay conditions: Use fixed DMSO concentrations (<0.1% v/v) and include controls for solvent effects .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be optimized?
- Methodology :
- Perform microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., bromothiophene oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to slow metabolism .
- Use Caco-2 cell monolayers to assess intestinal permeability and guide structural modifications for improved bioavailability .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
